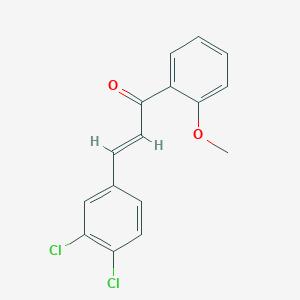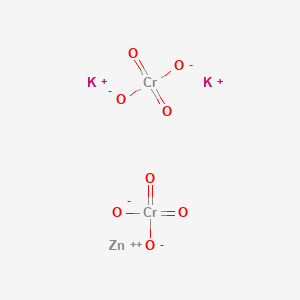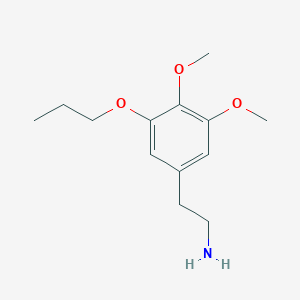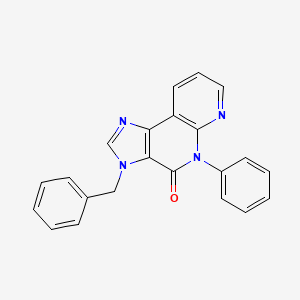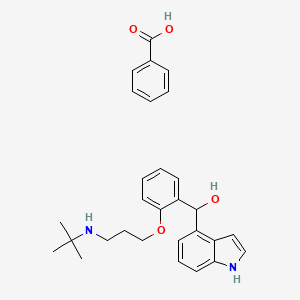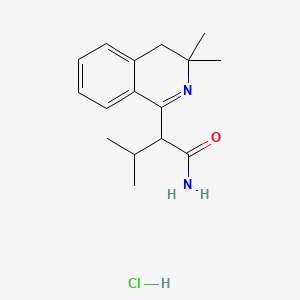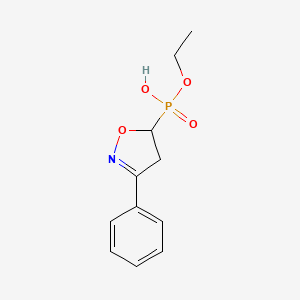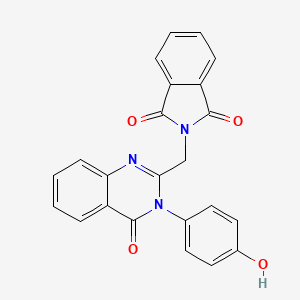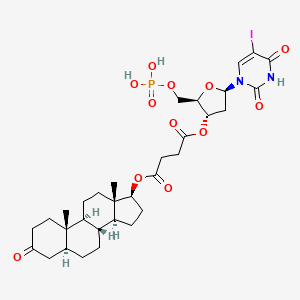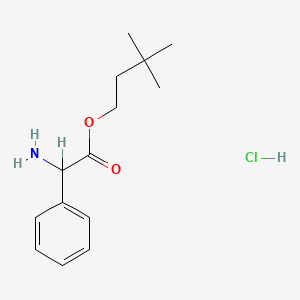
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride is a chemical compound that belongs to the class of phenylglycine derivatives It is characterized by the presence of a phenyl group attached to the glycine backbone, with an ester linkage to a 3,3-dimethylbutyl group and a hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with 3,3-dimethylbutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反应分析
Types of Reactions
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenylglycine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- DL-2-Phenylglycine methyl ester hydrochloride
- DL-3-Phenyl-3-aminopropionic acid
- DL-4-Phenyl-4-aminobutyric acid
- DL-Phenylalanine
- DL-4-Phenyl-2-aminobutyric acid
Uniqueness
DL-2-Phenylglycine 3,3-dimethylbutyl ester hydrochloride is unique due to the presence of the 3,3-dimethylbutyl ester group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific research applications.
属性
CAS 编号 |
87252-86-6 |
|---|---|
分子式 |
C14H22ClNO2 |
分子量 |
271.78 g/mol |
IUPAC 名称 |
3,3-dimethylbutyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)9-10-17-13(16)12(15)11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H |
InChI 键 |
SDTSUVSISUVJAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCOC(=O)C(C1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


